![molecular formula C17H11BrN2O2S B2366279 4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681157-26-6](/img/structure/B2366279.png)

4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

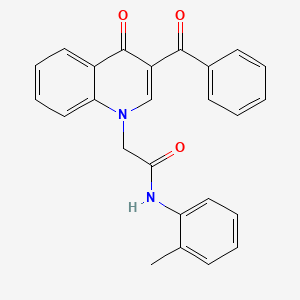

“4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” is a chemical compound . It is part of a series of compounds that have been synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The thiazole ring, a key component of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This makes the compound versatile and capable of participating in a variety of chemical reactions.Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Cagide, F. et al. (2015) explored the synthesis of chromone–thiazole hybrids, including compounds structurally similar to 4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, as potential ligands for human adenosine receptors. The research highlights the diverse synthetic methods and the molecular geometry of these compounds, which is crucial for understanding ligand-receptor binding (Cagide et al., 2015).

Antimicrobial and Antifungal Properties

- Narayana, B. et al. (2004) synthesized various thiazole derivatives, including benzamides, which demonstrated significant antifungal activity. This research contributes to the understanding of the antimicrobial properties of thiazole-based compounds (Narayana et al., 2004).

- Abdel-Aziem, A. et al. (2021) conducted a study on the antibacterial activity of certain thiazole derivatives. They found that these compounds exhibited strong inhibition activity against specific bacteria, highlighting their potential as antibacterial agents (Abdel-Aziem et al., 2021).

Antitumor Activity

- El-Helw, E. A. et al. (2019) reported the synthesis of novel chromenones bearing a benzothiazole moiety and evaluated their antitumor activities. Some compounds exhibited significant anticancer activities, particularly against lung and colon cancer cells (El-Helw et al., 2019).

Synthesis of Heterocyclic Compounds

- Teitei, T. (1980) described the synthesis of benzoic acid derivatives as potential plant growth regulators. This research highlights the utility of thiazole derivatives in agricultural applications (Teitei, 1980).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazoles and chromenes, are known to have a wide range of biological activities . They are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

It’s known that thiazoles inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . They are considered the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .

Biochemical Pathways

Compounds with similar structures, such as thiazoles and chromenes, are known to affect a wide range of biological activities . These include antiglycation, anticancer, antioxidant, antimicrobial, antitumor, and analgesic activities .

Result of Action

Compounds with similar structures, such as thiazoles, have been reported to display significant antimicrobial activity .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

4-bromo-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O2S/c18-11-7-5-10(6-8-11)16(21)20-17-19-15-12-3-1-2-4-13(12)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIXCQKXRZTODY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2366196.png)

![(2E)-2-cyano-3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2366198.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2366206.png)

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2366208.png)

![N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2366209.png)

![N-cyclopropyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2366211.png)

![2-Chloro-N-[2-(dimethylcarbamoylamino)ethyl]-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2366214.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366216.png)

![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)